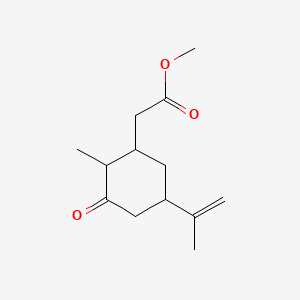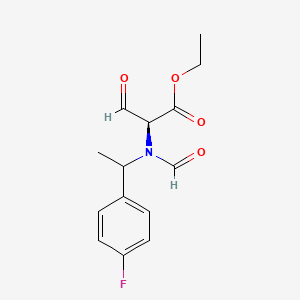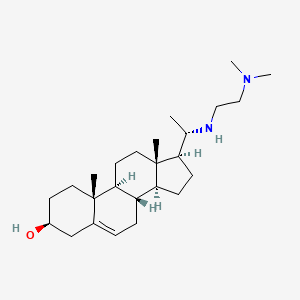
Uridine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt is a complex organic compound with the molecular formula C13H17N2O9P.Na and a molecular weight of 398.24 g/mol. This compound is a derivative of uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates and the synthesis of RNA.
准备方法
尿苷环状3’,5’-(氢磷酸)2’-丁酸酯单钠盐的合成涉及多个步骤。主要的合成路线包括尿苷的磷酸化,然后用丁酸进行酯化。反应条件通常涉及使用磷酸化试剂,如氧氯化磷 (POCl3),以及酯化催化剂,如二环己基碳二酰亚胺 (DCC)。工业生产方法可能涉及类似的步骤,但针对大规模合成进行了优化,以确保高产率和纯度。
化学反应分析
尿苷环状3’,5’-(氢磷酸)2’-丁酸酯单钠盐会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂,如高锰酸钾 (KMnO4) 进行氧化,形成相应的氧化产物。
还原: 还原反应可以使用还原剂,如硼氢化钠 (NaBH4) 进行。
取代: 可以在合适的条件下发生亲核取代反应,其中磷酸基团可以被其他亲核试剂取代。
这些反应中使用的常见试剂和条件包括酸性或碱性环境、特定的催化剂以及控制温度。从这些反应中形成的主要产物取决于使用的特定试剂和条件。
科学研究应用
尿苷环状3’,5’-(氢磷酸)2’-丁酸酯单钠盐具有广泛的科学研究应用:
化学: 它用作合成各种核苷酸和核苷的前体。
生物学: 该化合物因其在细胞代谢和 RNA 合成中的作用而被研究。
医学: 它在治疗神经退行性疾病和认知障碍方面具有潜在的治疗应用。
工业: 它用于制药生产,并作为生物化学研究中的研究工具。
作用机制
尿苷环状3’,5’-(氢磷酸)2’-丁酸酯单钠盐的作用机制涉及其掺入代谢途径。它作为参与核苷酸合成和 RNA 生产的酶的底物。分子靶标包括各种激酶和磷酸化酶,这些激酶和磷酸化酶促进其转化为活性代谢物。这些途径对于维持细胞功能和能量代谢至关重要。
相似化合物的比较
尿苷环状3’,5’-(氢磷酸)2’-丁酸酯单钠盐可以与其他类似化合物进行比较,例如:
尿苷单磷酸 (UMP): 参与 RNA 合成的更简单的核苷酸。
胞苷单磷酸 (CMP): 另一种具有类似代谢作用的核苷酸。
腺苷单磷酸 (AMP): 参与能量代谢的核苷酸。
尿苷环状3’,5’-(氢磷酸)2’-丁酸酯单钠盐的独特性在于其环状结构和丁酸酯基团的存在,这可能赋予其特定的生物化学特性和应用。
属性
CAS 编号 |
57329-12-1 |
|---|---|
分子式 |
C13H16N2NaO9P |
分子量 |
398.24 g/mol |
IUPAC 名称 |
sodium;[(4aR,6R,7R,7aR)-6-(2,4-dioxopyrimidin-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C13H17N2O9P.Na/c1-2-3-9(17)23-11-10-7(6-21-25(19,20)24-10)22-12(11)15-5-4-8(16)14-13(15)18;/h4-5,7,10-12H,2-3,6H2,1H3,(H,19,20)(H,14,16,18);/q;+1/p-1/t7-,10-,11-,12-;/m1./s1 |
InChI 键 |
ZCRSQIFJIDUBQM-GGDLLXBTSA-M |
手性 SMILES |
CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C=CC(=O)NC3=O.[Na+] |
规范 SMILES |
CCCC(=O)OC1C2C(COP(=O)(O2)[O-])OC1N3C=CC(=O)NC3=O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


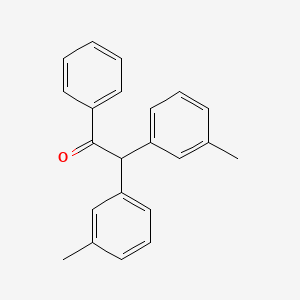

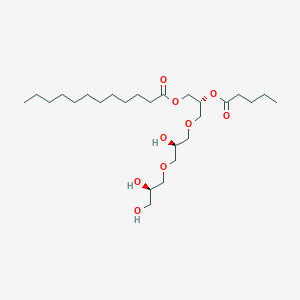
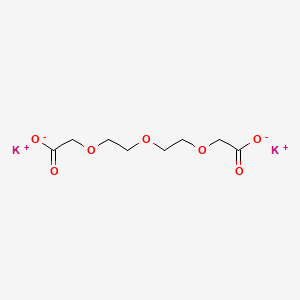
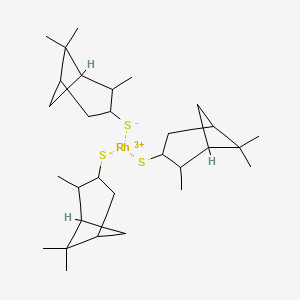
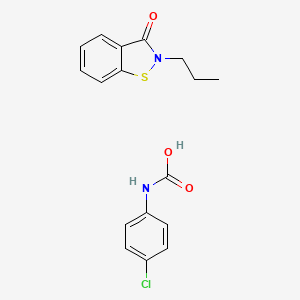
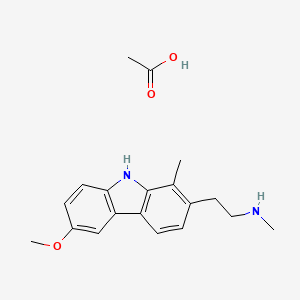
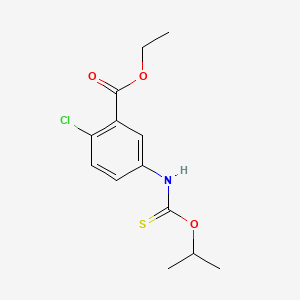
![N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]](/img/structure/B12685265.png)
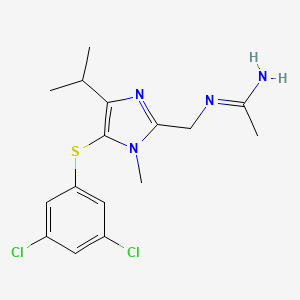
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
